REACTION_CXSMILES
|
[C:1]([O-])(=O)[CH3:2].[NH4+].C([O:8][C:9]([C:11]([CH3:20])(ON=C(C#N)C#N)[CH3:12])=[O:10])C.O.N.[C:23](=[O:26])([O-])[O-:24].[K+].[K+].[CH3:29]O>>[C:9]([OH:8])(=[O:10])[C:11]1[C:12](=[CH:29][CH:1]=[CH:2][CH:20]=1)[C:23]([OH:24])=[O:26] |f:0.1,3.4,5.6.7|
|
Name
|
|
Quantity
|
73.7 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)[O-].[NH4+]
|
Name
|
2-(1-ethoxycarbonyl-1-methylethoxyimino)propanedinitrile
|
Quantity
|
50 g
|
Type
|
reactant
|
Smiles
|
C(C)OC(=O)C(C)(ON=C(C#N)C#N)C
|
Name
|
|
Quantity
|
33.3 mL
|
Type
|
reactant
|
Smiles
|
O.N
|
Name
|
|
Quantity
|
250 mL
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
|
Quantity
|
33 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
20 °C
|
Type
|
CUSTOM
|
Details
|
After stirring for 15 hours at 20° C.
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the solution was evaporated under reduced pressure
|
Type
|
ADDITION
|
Details
|
A mixture of water (130 ml) and methylene chloride (110 ml)
|
Type
|
ADDITION
|
Details
|
was added into the residue
|
Type
|
EXTRACTION
|
Details
|
extracted with methylene chloride twice
|
Type
|
ADDITION
|
Details
|
Phthalic acid (35.7 g) was added to the
|
Type
|
EXTRACTION
|
Details
|
extract at 20°-30° C.
|
Type
|
ADDITION
|
Details
|
diisopropyl ether (200 ml) was added
|
Type
|
STIRRING
|
Details
|
After stirring for 2 hours at the same temperature
|
Duration
|
2 h
|
Type
|
FILTRATION
|
Details
|
the resulting precipitate was collected by filtration
|
Type
|
WASH
|
Details
|
washed with diisopropyl ether (40 ml)
|
Type
|
CUSTOM
|
Details
|
dried under reduced pressure
|
Reaction Time |
15 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C=1C(C(=O)O)=CC=CC1)(=O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 61.4 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[C:1]([O-])(=O)[CH3:2].[NH4+].C([O:8][C:9]([C:11]([CH3:20])(ON=C(C#N)C#N)[CH3:12])=[O:10])C.O.N.[C:23](=[O:26])([O-])[O-:24].[K+].[K+].[CH3:29]O>>[C:9]([OH:8])(=[O:10])[C:11]1[C:12](=[CH:29][CH:1]=[CH:2][CH:20]=1)[C:23]([OH:24])=[O:26] |f:0.1,3.4,5.6.7|
|
Name
|
|
Quantity
|
73.7 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)[O-].[NH4+]
|
Name
|
2-(1-ethoxycarbonyl-1-methylethoxyimino)propanedinitrile
|
Quantity
|
50 g
|
Type
|
reactant
|
Smiles
|
C(C)OC(=O)C(C)(ON=C(C#N)C#N)C
|
Name
|
|
Quantity
|
33.3 mL
|
Type
|
reactant
|
Smiles
|
O.N
|
Name
|
|
Quantity
|
250 mL
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
|
Quantity
|
33 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
20 °C
|
Type
|
CUSTOM
|
Details
|
After stirring for 15 hours at 20° C.
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the solution was evaporated under reduced pressure
|
Type
|
ADDITION
|
Details
|
A mixture of water (130 ml) and methylene chloride (110 ml)
|
Type
|
ADDITION
|
Details
|
was added into the residue
|
Type
|
EXTRACTION
|
Details
|
extracted with methylene chloride twice
|
Type
|
ADDITION
|
Details
|
Phthalic acid (35.7 g) was added to the
|
Type
|
EXTRACTION
|
Details
|
extract at 20°-30° C.
|
Type
|
ADDITION
|
Details
|
diisopropyl ether (200 ml) was added
|
Type
|
STIRRING
|
Details
|
After stirring for 2 hours at the same temperature
|
Duration
|
2 h
|
Type
|
FILTRATION
|
Details
|
the resulting precipitate was collected by filtration
|
Type
|
WASH
|
Details
|
washed with diisopropyl ether (40 ml)
|
Type
|
CUSTOM
|
Details
|
dried under reduced pressure
|
Reaction Time |
15 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C=1C(C(=O)O)=CC=CC1)(=O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 61.4 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |